molecular formula C8H11BrN2O2 B1376019 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid CAS No. 1407966-15-7

3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1376019
CAS No.: 1407966-15-7
M. Wt: 247.09 g/mol
InChI Key: LNPAYNILEPSTRB-UHFFFAOYSA-N
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Description

3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS 1407966-15-7) is a versatile brominated pyrazole derivative of high interest in chemical synthesis and life sciences research . This compound, with a molecular formula of C 8 H 11 BrN 2 O 2 and a molecular weight of 247.09 g/mol, serves as a crucial synthetic intermediate . Its structure features both a carboxylic acid functional group and a bromine atom on the pyrazole core, which is protected by a tert-butyl group, making it an excellent electrophile for metal-catalyzed cross-coupling reactions and a precursor for amide bond formation . Researchers value this reagent primarily as a building block for constructing more complex molecules. Its application is evident in the synthesis of advanced intermediates for modern agrochemicals, such as the development of novel insecticides, where similar bromo-pyrazole carboxylic acids are key scaffolds . In pharmaceutical research, this compound is used to create potential drug candidates by facilitating structure-activity relationship (SAR) studies, particularly in medicinal chemistry programs targeting a range of biological pathways. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or animal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage procedures .

Properties

IUPAC Name

3-bromo-1-tert-butylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(7(12)13)6(9)10-11/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPAYNILEPSTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407966-15-7
Record name 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Detailed Reaction Conditions and Purification

Step Reagents & Conditions Notes Yield & Purity
1. Cyclocondensation Substituted hydrazine + β-keto ester/acrylate, reflux in ethanol or suitable solvent Forms 1-tert-butyl-1H-pyrazole-4-carboxylic acid intermediate Typically >80% yield
2. Bromination N-bromosuccinimide (1.0–1.2 equiv) in CH2Cl2, 0–25 °C, 1–4 hours Controlled addition to avoid polybromination 85–95% yield reported
3. Purification Flash chromatography on silica gel, elution gradient cyclohexane/ethyl acetate (0–30%) Dry loading with Celite recommended to minimize losses >95% purity achievable

Purification is critical to remove unreacted starting materials, side products, and any over-brominated species. Flash chromatography with gradient elution is standard, and dry loading techniques improve recovery.

Industrial and Continuous Flow Methods

Industrial synthesis often employs continuous flow reactors to:

  • Enhance control over reaction parameters (temperature, reagent addition rates).
  • Improve reproducibility and yield.
  • Minimize waste and side reactions.

Automated reactors allow precise dosing of brominating agents and solvents, maintaining low temperatures and short residence times to maximize selectivity.

Mechanistic Insights and Optimization

  • The tert-butyl group at the 1-position provides steric hindrance that protects the pyrazole ring from undesired side reactions, enhancing selectivity for bromination at the 3-position.
  • Bromination proceeds via electrophilic aromatic substitution, where the pyrazole ring’s electron density directs bromine to the 3-position.
  • Use of N-bromosuccinimide is preferred over elemental bromine in some cases for milder, more controlled bromination.
  • Reaction monitoring by thin-layer chromatography (Rf ~0.53 in cyclohexane/ethyl acetate 2:1) ensures completion without overreaction.

Alternative Bromination via Sulfonyloxy Pyrazole Intermediates

A patented method describes the preparation of bromo-pyrazole carboxylates by bromination of 3-substituted sulfonyloxy pyrazole carboxylates using inorganic bromide salts such as sodium bromide or ferric bromide.

Parameter Details
Brominating agents Sodium bromide, potassium bromide, lithium bromide, ferric bromide, etc.
Solvent Suitable organic solvents (e.g., acetonitrile)
Temperature 0–130 °C (optimized 20–110 °C)
Reaction time 0.5–24 hours (optimized 1–18 hours)
Molar ratio 0.5 to 3 times molar amount of sulfonyloxy pyrazole

This method avoids direct use of elemental bromine, potentially reducing hazards and improving environmental footprint. The reaction proceeds via nucleophilic substitution on the sulfonyloxy group, converting it into the bromide.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent Temperature Reaction Time Yield Notes
Direct bromination 1-tert-butyl-1H-pyrazole-4-carboxylic acid Br2 or NBS CH2Cl2, CHCl3 0–25 °C 1–4 h 85–95% Most common, high regioselectivity
Cyclocondensation + bromination Hydrazine + β-keto ester NBS Ethanol (cyclocondensation), CH2Cl2 (bromination) Reflux (cyclocondensation), 0–25 °C (bromination) Several hours >80% (cyclocondensation), 85–95% (bromination) Modular synthesis
Sulfonyloxy intermediate bromination 3-substituted sulfonyloxy pyrazole carboxylate NaBr, FeBr3, etc. Acetonitrile or organic solvent 20–110 °C 1–18 h Moderate to high Avoids elemental bromine, industrially favorable

Research Findings and Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern. The tert-butyl group appears as a singlet at δ ~1.3 ppm (1H NMR), and the bromine substitution affects chemical shifts on the pyrazole ring carbons (13C NMR).
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight (247.09 g/mol).
  • IR Spectroscopy: Characteristic carboxylic acid C=O stretch near 1680 cm⁻¹.
  • Purity: Achieved >95% via chromatographic purification.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is C₈H₁₁BrN₂O₂, with a molecular weight of 247.09 g/mol. The compound features a pyrazole ring with a bromine atom at the third position, a tert-butyl group at the first position, and a carboxylic acid group at the fourth position. This unique substitution pattern contributes to its reactivity and biological activity.

Chemistry

This compound serves as an important building block in synthetic organic chemistry. It can be utilized in:

  • Synthesis of Heterocycles : The compound can be employed as a precursor for creating more complex heterocyclic compounds through various reactions such as cyclization and substitution.
  • Reactivity Studies : Its bromine atom allows for nucleophilic substitution reactions, enabling the formation of derivatives with different functional groups.

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its potential applications include:

  • Pharmaceutical Development : The compound has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. It may serve as a starting point for drug development targeting metabolic disorders or cancer treatment due to its interactions with enzymes involved in energy metabolism.
  • Biological Assays : Studies have shown that it inhibits calcium uptake in cells, which is crucial for various cellular functions. This mechanism suggests its utility in therapeutic contexts where modulation of calcium signaling is beneficial.

Material Science

The presence of the carboxylic acid group opens avenues for applications in material science:

  • Polymer Chemistry : The compound may be functionalized to create new polymers with desired properties, enhancing thermal stability and mechanical strength.
  • Coordination Chemistry : The carboxylic acid can act as a ligand, forming coordination complexes with metals, which are valuable in catalysis and materials synthesis .

Mechanism of Action

The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways depending on its structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Positional Isomer: 4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic Acid

The positional isomer 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid (CID 69864331) shares the same molecular formula (C₈H₁₁BrN₂O₂ ) but differs in substituent placement: bromine occupies C4, and the carboxylic acid is at C3. Key distinctions include:

Property 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic Acid 4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic Acid
SMILES CC(C)(C)N1C=C(C(=O)O)C(Br)=N1 CC(C)(C)N1C=C(C(=N1)Br)C(=O)O
InChIKey Not provided VXTHTIHMMDDRIY-UHFFFAOYSA-N
Acidity Likely stronger due to proximity of COOH to N1 Weaker acidity (carboxylic acid farther from N1)
Synthetic Utility Bromine at C3 enables C–X bond activation Bromine at C4 may hinder electrophilic substitution

The positional isomerism significantly alters electronic and steric properties, impacting reactivity in cross-coupling reactions and biological target interactions .

Ethyl 3-Azido-1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylate

Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₃H₁₂BrN₅O₂) differs structurally via:

  • A 4-bromobenzyl group at N1 (vs. tert-butyl).
  • An azide (–N₃) substituent at C3 (vs. bromine).
  • An ethyl ester (–COOEt) at C4 (vs. carboxylic acid).
Property This compound Ethyl 3-Azido-1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylate
Molecular Weight 247.09 g/mol 349.16 g/mol
Reactivity Bromine allows Suzuki coupling Azide enables click chemistry (e.g., CuAAC reactions)
Spectral Data Not provided ¹H NMR δ 7.74 (s, 1H, pyrazole-H); IR ν 2129 cm⁻¹ (N₃)
Yield in Synthesis Not reported 96% isolated yield via TFA-mediated cyclization

The benzyl group increases lipophilicity, while the azide enhances versatility in bioconjugation.

1-[(2-Bromo-4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid

1-[(2-Bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1001500-71-5) features:

  • A phenoxymethyl group with bromo and chloro substituents at N1.
  • Carboxylic acid at C3 (vs. C4 in the target compound).
Property This compound 1-[(2-Bromo-4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
Substituent Effects tert-butyl enhances steric protection Phenoxymethyl group introduces π-π stacking potential
Halogen Diversity Single bromine at C3 Bromine and chlorine enhance electrophilic reactivity
Biological Activity Not reported Potential kinase inhibition due to halogenated aromatic motifs

The dual halogenation and aromatic system may improve binding affinity in enzyme inhibition assays .

Key Research Findings and Trends

Steric vs. Electronic Effects: The tert-butyl group in the target compound improves solubility in non-polar solvents compared to benzyl or phenoxymethyl analogs .

Reactivity Hierarchy : Bromine at C3 (target compound) is more reactive in cross-coupling than C4-bromo isomers due to favorable orbital alignment .

Functional Group Interplay : Carboxylic acids at C4 (target) vs. C3 (analogs) alter hydrogen-bonding networks, impacting crystal packing and bioavailability.

Biological Activity

3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁BrN₂O₂, with a molecular weight of 247.09 g/mol. The compound features a pyrazole ring with specific substitutions that enhance its biological activity:

  • Bromine atom at the third position
  • Tert-butyl group at the first position
  • Carboxylic acid group at the fourth position

This unique structure allows for various interactions with biological macromolecules, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly targeting enzymes involved in energy metabolism. It has been shown to inhibit calcium uptake in cells, which is crucial for various cellular functions, including oxidative phosphorylation and ATP synthesis. This inhibition suggests potential applications in treating metabolic disorders and cancer due to altered energy metabolism.

Anticancer Properties

Studies have demonstrated the compound's potential as an anticancer agent. It has been observed to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell growth and differentiation. For instance, compounds structurally related to 3-bromo-1-tert-butyl-1H-pyrazole have exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

At the molecular level, this compound interacts with several biomolecules:

  • Binding Interactions : The compound binds to target enzymes, inhibiting their activity and altering metabolic processes.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors, potentially leading to changes in cellular metabolism and signaling pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives. The following table summarizes key structural features and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-3-tert-butyl-1H-pyrazole-5-carboxylic acidBromine at position 4; tert-butyl at position 3Different substitution pattern affects reactivity
tert-butyl 3-bromo-1H-pyrazole-1-carboxylateEster instead of carboxylic acidPotentially different solubility and reactivity
4-Methyl-3-tert-butyl-1H-pyrazole-5-carboxylic acidMethyl group instead of bromineMay exhibit different biological activity

This comparison highlights the significance of substitution patterns in determining the biological properties of pyrazole derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. For example:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells, enhancing caspase activity significantly at certain concentrations .
  • Anti-inflammatory Effects : Other research has shown that related pyrazole compounds possess anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX), suggesting that further exploration of 3-bromo derivatives could yield similar benefits .

Q & A

Q. Methodological

  • Azide Handling : Use azido(trimethyl)silane instead of volatile HN3 to reduce explosion risks .
  • Ventilation : TFA and methylene chloride require fume hood use .
  • First Aid : Immediate rinsing for eye/skin contact and medical consultation for inhalation .

Are there documented contradictions in reaction mechanisms for similar compounds?

Analytical
Yes. While TFA is typically a proton source, some studies suggest it may also stabilize intermediates via hydrogen bonding in azide reactions . Discrepancies in optimal equivalents (7.5–10 equiv.) highlight the need for mechanistic reinvestigation using in situ IR or MS monitoring.

What are understudied applications of this compound in material science?

Advanced
Preliminary work indicates pyrazole-carboxylic acids can coordinate metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications. The tert-butyl group’s hydrophobicity may enhance stability in polymer matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid

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